molecular formula C20H23N5O3 B2360076 8-(2-hydroxyethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915933-88-9

8-(2-hydroxyethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2360076
CAS No.: 915933-88-9
M. Wt: 381.436
InChI Key: GDXLOYIYQCNTJW-UHFFFAOYSA-N
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Description

8-(2-hydroxyethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Molecular Studies

A series of arylpiperazinylalkyl purine-2,4-diones, including compounds structurally related to 8-(2-hydroxyethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, was synthesized and evaluated for their affinity towards serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. These studies found that compounds with a purine-2,4-dione nucleus generally exhibited higher affinity values than their purine-2,4,8-trione counterparts. Notably, certain derivatives demonstrated potent receptor ligand activities, indicating potential applications as antidepressant and anxiolytic agents. Docking studies highlighted the importance of substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors (Zagórska et al., 2015).

Synthesis and Pharmacological Evaluation

Further research involved the synthesis and preliminary pharmacological evaluation of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione. These studies revealed that certain derivatives exhibited anxiolytic-like activity and behaved like antidepressants in animal models, suggesting their potential as novel therapeutic agents. The results underscored the significance of long-chain arylpiperazines (LCAPs) linked to tricyclic derivatives of theophylline in generating new derivatives with possible anxiolytic/antidepressant activity (Zagórska et al., 2009).

Spectral and Photophysical Properties

Research on the spectral and photophysical properties of imidazo[1,2-a]purine derivatives related to acyclovir, including those structurally similar to this compound, provided insights into their behavior in various solvents and aqueous solutions. These studies are crucial for understanding the fundamental properties of such compounds, which can influence their pharmacological efficacy and stability (Wenska et al., 2004).

Properties

IUPAC Name

6-(2-hydroxyethyl)-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-14-13-25-16-17(21-19(25)23(14)11-12-26)22(2)20(28)24(18(16)27)10-6-9-15-7-4-3-5-8-15/h3-5,7-8,13,26H,6,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXLOYIYQCNTJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)CCCC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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